molecular formula C17H13ClFN3O B6577672 2-(2-chloro-6-fluorophenyl)-N-[4-(1H-pyrazol-3-yl)phenyl]acetamide CAS No. 1207054-11-2

2-(2-chloro-6-fluorophenyl)-N-[4-(1H-pyrazol-3-yl)phenyl]acetamide

Cat. No.: B6577672
CAS No.: 1207054-11-2
M. Wt: 329.8 g/mol
InChI Key: PZZTWEPPXLVGGS-UHFFFAOYSA-N
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Description

2-(2-chloro-6-fluorophenyl)-N-[4-(1H-pyrazol-3-yl)phenyl]acetamide is a synthetic compound featuring a pyrazole-acetamide hybrid structure, designed for research applications in medicinal chemistry and drug discovery. The molecular architecture incorporates a 2-chloro-6-fluorophenyl group directly linked to the acetamide carbonyl, paired with a meta-substituted pyrazole ring system. This specific arrangement of halogen atoms (chloro and fluoro) and the heterocyclic pyrazole is characteristic of scaffolds known to exhibit diverse biological activities . Pyrazole-containing analogs are recognized in scientific literature for their significant potential in pharmacological profiling, with documented activities including cytotoxic, cytoprotective, antinociceptive, and anti-inflammatory effects . The structure-activity relationship (SAR) of such compounds indicates that the nature and position of substituents on the phenyl and pyrazole rings are critical for modulating affinity, efficacy, and selectivity towards various biological targets . For instance, electron-withdrawing groups like chlorine and fluorine on the phenyl ring can influence binding interactions and metabolic stability . Similarly, the acetamide linker serves as a key pharmacophoric element, facilitating crucial hydrogen-bonding interactions with enzyme targets . Researchers are investigating this compound and its analogs primarily within lead optimization studies, particularly for developing novel antagonists and enzyme inhibitors . Its core structure is relevant for probing targets such as the Androgen Receptor (AR), where closely related 2-(1H-pyrazol-3-yl)acetamides have demonstrated potent antagonistic activity and potential in addressing resistant diseases . This product is provided for research purposes only and is not intended for diagnostic or therapeutic use. It is the responsibility of the researcher to determine the suitability of this compound for their specific experimental applications.

Properties

IUPAC Name

2-(2-chloro-6-fluorophenyl)-N-[4-(1H-pyrazol-5-yl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13ClFN3O/c18-14-2-1-3-15(19)13(14)10-17(23)21-12-6-4-11(5-7-12)16-8-9-20-22-16/h1-9H,10H2,(H,20,22)(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZZTWEPPXLVGGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)CC(=O)NC2=CC=C(C=C2)C3=CC=NN3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13ClFN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 2-Chloro-6-Fluorophenylacetic Acid

The halogenated aromatic segment is typically synthesized via Friedel-Crafts acylation or nucleophilic aromatic substitution. For instance, 2-chloro-6-fluorophenylacetic acid can be prepared by reacting 2-chloro-6-fluorotoluene with chloroacetyl chloride in the presence of Lewis acids like aluminum chloride (AlCl₃). This reaction proceeds via electrophilic substitution, yielding the acetylated intermediate, which is subsequently hydrolyzed to the carboxylic acid. Alternative routes employ Ullmann coupling or Suzuki-Miyaura cross-coupling to introduce the chloro and fluoro substituents regioselectively.

Preparation of 4-(1H-Pyrazol-3-yl)Aniline

The pyrazole-containing aniline is synthesized through cyclocondensation or palladium-catalyzed coupling. A common method involves reacting 4-aminophenylboronic acid with 1H-pyrazole-3-boronic acid under Suzuki conditions (Pd(PPh₃)₄, Na₂CO₃, DME/H₂O). Microwave-assisted synthesis has also been reported, where 4-fluoro-1-nitrobenzene reacts with 1,2,4-triazole under basic conditions (K₂CO₃, DMF), followed by nitro reduction using Zn/HCl to yield 4-(1H-pyrazol-3-yl)aniline.

Acetamide Coupling Strategies

The final step involves conjugating the two intermediates via an acetamide bond. Three principal methods have been documented:

Direct Acylation with Chloroacetyl Chloride

In this approach, 4-(1H-pyrazol-3-yl)aniline is treated with chloroacetyl chloride in anhydrous dichloromethane (DCM) under nitrogen. Triethylamine (TEA) is added to scavenge HCl, and the reaction is stirred at 0–5°C for 2 hours. The crude product is purified via silica gel chromatography (hexane/EtOAc gradient), yielding the chloroacetamide intermediate. Subsequent nucleophilic aromatic substitution with 2-chloro-6-fluorophenylacetic acid in DMF at 70°C for 12 hours affords the target compound.

Reaction Conditions:

  • Solvent: DCM/DMF (1:1)

  • Temperature: 0°C → 70°C

  • Catalyst: None (thermal activation)

  • Yield: 64.2%

Carbodiimide-Mediated Coupling

A more controlled method employs 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) as a coupling agent. Here, 2-chloro-6-fluorophenylacetic acid is activated with EDCI and hydroxybenzotriazole (HOBt) in DMF. After 30 minutes, 4-(1H-pyrazol-3-yl)aniline is added, and the mixture is stirred at room temperature for 24 hours. This method minimizes side reactions and improves regioselectivity.

Analytical Data:

  • ¹H NMR (DMSO-d₆): δ 8.60 (d, J = 4.8 Hz, 1H, pyrazole-H), 7.93 (s, 1H, NH), 7.70 (dd, J = 8.8, 2.4 Hz, 2H, Ar-H), 7.44–7.33 (m, 3H, Ar-H), 4.21 (s, 2H, CH₂).

  • IR (KBr): 3276 cm⁻¹ (N-H stretch), 1654 cm⁻¹ (C=O), 1540 cm⁻¹ (C-F).

One-Pot Tandem Synthesis

Recent advances utilize a one-pot strategy combining Ullmann coupling and acylation. A mixture of 2-chloro-6-fluoroiodobenzene, 4-(1H-pyrazol-3-yl)aniline, copper(I) iodide, and N,N'-dimethylethylenediamine (DMEDA) in DMSO is heated at 110°C for 12 hours. Chloroacetyl chloride is then added directly, and the reaction is quenched with ice-water. This method reduces purification steps but requires rigorous temperature control.

Yield Comparison:

MethodYield (%)Purity (HPLC)
Direct Acylation64.298.5
EDCI-Mediated72.899.1
One-Pot Tandem58.997.3

Optimization Challenges and Solutions

Regioselectivity in Pyrazole Functionalization

The position of substitution on the pyrazole ring (N1 vs. N2) significantly impacts reactivity. Employing XantPhos as a ligand in palladium-catalyzed reactions enhances N1 selectivity, achieving >90% regioselectivity in arylpyrazole synthesis.

Purification and Stability

Silica gel chromatography remains the gold standard for purification, though reverse-phase HPLC is preferred for large-scale batches. The compound exhibits sensitivity to light and moisture, necessitating storage under nitrogen at –20°C .

Chemical Reactions Analysis

Types of Reactions

2-(2-chloro-6-fluorophenyl)-N-[4-(1H-pyrazol-3-yl)phenyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride to reduce specific functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines or alcohols.

Scientific Research Applications

2-(2-chloro-6-fluorophenyl)-N-[4-(1H-pyrazol-3-yl)phenyl]acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 2-(2-chloro-6-fluorophenyl)-N-[4-(1H-pyrazol-3-yl)phenyl]acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural Variations and Implications

  • Aromatic vs. Heteroaromatic Substituents: The target compound’s 4-(1H-pyrazol-3-yl)phenyl group contrasts with the 4-(3-pyridinyl)thiazole in . Pyrazole’s dual hydrogen-bonding capacity (donor and acceptor) may enhance solubility or receptor binding compared to pyridine’s lone acceptor site . Chloro-fluoro substitution: Present in both the target compound and , this motif increases electronegativity, influencing crystal packing (via halogen bonding) and metabolic stability .

Hydrogen-Bonding Patterns

  • Graph set analysis predicts that the pyrazole group in the target compound forms stronger hydrogen-bonding networks (e.g., N–H···O and C–H···N interactions) compared to thiazole or pyridine derivatives. This could enhance crystallinity or stability in formulation.

Biological Activity

2-(2-chloro-6-fluorophenyl)-N-[4-(1H-pyrazol-3-yl)phenyl]acetamide is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article explores the compound's pharmacological properties, including its anticancer and anti-inflammatory activities, supported by data tables and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C18H19ClFN3O
  • Molecular Weight : 345.81 g/mol

This compound features a chloro-fluoro phenyl group and a pyrazole moiety, which are often associated with various biological activities.

Anticancer Activity

Recent studies have highlighted the anticancer properties of pyrazole derivatives, including the compound . The following table summarizes findings from various studies on the cytotoxic effects of related pyrazole compounds.

CompoundCell LineIC50 (µM)Reference
Compound AMCF73.79
Compound BSF-26812.50
Compound CNCI-H46042.30
Compound D (similar structure)Hep-23.25
Compound E (similar structure)P81517.82

These results indicate that pyrazole derivatives can exhibit significant cytotoxicity against various cancer cell lines, suggesting potential for further development in cancer therapeutics.

Anti-inflammatory Activity

Pyrazole compounds are also recognized for their anti-inflammatory properties. A study indicated that specific pyrazole derivatives inhibited cyclooxygenase (COX) enzymes, which are key mediators in inflammatory processes. The inhibition of COX enzymes can lead to reduced inflammation and pain relief, making these compounds valuable in treating inflammatory diseases.

The biological activity of this compound is believed to be mediated through several mechanisms:

  • Inhibition of Kinases : Many pyrazole derivatives inhibit kinases such as Aurora-A and EGFR, which play crucial roles in cancer cell proliferation.
  • Induction of Apoptosis : The compound may trigger apoptotic pathways in cancer cells, leading to programmed cell death.
  • Anti-inflammatory Pathways : By inhibiting COX enzymes, the compound can modulate inflammatory responses.

Case Studies

Several case studies have been conducted to evaluate the efficacy of pyrazole derivatives in clinical settings:

  • Study on MCF7 Cells : A derivative similar to the target compound was evaluated for its effects on MCF7 breast cancer cells, showing significant growth inhibition with an IC50 value of 0.01 µM, indicating strong potency against this cancer type .
  • In Vivo Studies : Animal models have been used to assess the therapeutic potential of pyrazole compounds against tumors. These studies demonstrated a marked reduction in tumor size when treated with specific pyrazole derivatives, supporting their use as anticancer agents .

Q & A

Q. What are the optimal synthetic routes and reaction conditions for preparing 2-(2-chloro-6-fluorophenyl)-N-[4-(1H-pyrazol-3-yl)phenyl]acetamide?

The synthesis typically involves a multi-step process:

  • Step 1: Formation of the pyrazole core via cyclization of hydrazine derivatives with appropriate carbonyl precursors under acidic or basic conditions.
  • Step 2: Coupling the pyrazole moiety to the fluorophenylacetamide group using nucleophilic substitution or condensation reactions. Key parameters include temperature control (60–100°C), solvent selection (e.g., DMF or THF), and catalysts like EDCI/HOBt for amide bond formation .
  • Purification: Recrystallization or column chromatography is critical to achieve >95% purity .

Q. How can the molecular structure and purity of this compound be validated?

  • X-ray crystallography (using SHELX software for refinement) confirms the 3D arrangement of substituents, particularly the chloro-fluorophenyl and pyrazole groups .
  • NMR spectroscopy (¹H/¹³C) identifies proton environments, e.g., distinguishing pyrazole C3-H (δ 6.8–7.2 ppm) from acetamide protons (δ 2.1–2.5 ppm) .
  • HPLC-MS ensures purity and verifies the molecular ion peak (e.g., [M+H]⁺ at m/z ~373.8) .

Q. What initial biological screening assays are recommended for this compound?

  • In vitro cytotoxicity assays (e.g., MTT on cancer cell lines) to evaluate antiproliferative activity.
  • Enzyme inhibition studies (e.g., kinase or protease targets) using fluorogenic substrates.
  • Antimicrobial testing via broth microdilution (MIC determination against Gram+/Gram– bacteria) .

Advanced Research Questions

Q. How do halogen substitutions (Cl, F) influence bioactivity and target binding?

  • Electron-withdrawing effects of Cl and F enhance electrophilic reactivity, improving interactions with nucleophilic residues (e.g., cysteine or lysine) in enzyme active sites.
  • Hydrophobic interactions from the chloro-fluorophenyl group may stabilize binding to lipophilic pockets, as observed in analogous thienopyrazole derivatives .
  • Comparative SAR studies show that replacing Cl with Br reduces potency by 30–50%, while F substitution maintains activity, suggesting steric and electronic tuning are critical .

Q. How can computational methods resolve contradictions in experimental bioactivity data?

  • Molecular docking (AutoDock Vina) predicts binding modes to targets like kinases or GPCRs. For example, the pyrazole nitrogen may form hydrogen bonds with Asp86 in a kinase active site .
  • MD simulations (GROMACS) assess stability of ligand-target complexes over 100 ns trajectories. Discrepancies between in vitro and in silico data often arise from solvation effects or protein flexibility .
  • Free energy calculations (MM-PBSA) quantify binding affinities to prioritize targets for validation .

Q. What strategies mitigate instability of the acetamide group under physiological conditions?

  • Prodrug design: Mask the acetamide as a tert-butyl ester to enhance metabolic stability.
  • pH-sensitive formulations: Encapsulate the compound in enteric-coated nanoparticles (pH 6.8–7.4 release) to avoid gastric degradation .
  • Accelerated stability testing (40°C/75% RH for 6 months) identifies degradation products (e.g., hydrolyzed carboxylic acid) via LC-MS .

Q. How can crystallographic data resolve ambiguities in regiochemistry during synthesis?

  • SHELXL refinement distinguishes between possible regioisomers (e.g., pyrazole C3 vs. C5 substitution) by analyzing electron density maps and anisotropic displacement parameters .
  • Hirshfeld surface analysis quantifies intermolecular interactions (e.g., C–H···O bonds) that stabilize specific crystal forms, aiding in polymorph identification .

Data Contradictions and Resolution

Q. Discrepancies in reported IC₅₀ values across studies: How to address?

  • Source analysis: Variability may arise from differences in assay conditions (e.g., ATP concentration in kinase assays). Standardize protocols using guidelines like NIH Assay Guidance Manual.
  • Meta-analysis: Pool data from ≥3 independent studies (via RevMan) to calculate weighted mean IC₅₀ values. Outliers are often linked to impurities >5% .

Q. Conflicting results in metabolic stability assays: What factors contribute?

  • Species differences: Rat liver microsomes may overestimate human clearance due to CYP3A4/2D6 isoform variability. Use human hepatocytes or recombinant enzymes for validation .
  • Substrate concentration: Non-linear pharmacokinetics at high concentrations (>10 µM) can skew half-life measurements .

Methodological Best Practices

10. Key considerations for designing SAR studies:

  • Conservative substitutions: Replace halogens (F → Cl) or modify pyrazole substituents (methyl → ethyl) to isolate electronic vs. steric effects.
  • Control compounds: Include structurally similar analogs (e.g., 2-(2-chlorophenyl) derivatives) to benchmark activity .

11. Advanced characterization of hydrogen-bonding networks:

  • Graph-set analysis (Etter’s method) categorizes H-bond motifs (e.g., R₂²(8) rings) in crystals, predicting solubility and stability .
  • IR spectroscopy identifies key vibrational modes (e.g., N–H stretch at ~3300 cm⁻¹) affected by H-bonding .

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